8-Methoxynaphthalene-1-carboxylic acid
Overview
Description
8-Methoxynaphthalene-1-carboxylic acid, also known as 4-Methoxynaphthalene-1-carboxylic acid, is a chemical compound with the molecular formula C12H10O3 . It has a molecular weight of 202.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10O3/c1-15-10-7-3-5-8-4-2-6-9 (11 (8)10)12 (13)14/h2-7H,1H3, (H,13,14)
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 158-163 degrees Celsius .Scientific Research Applications
Chemical Interactions and Structural Analysis
- Alkyne Interactions: A study by Bell et al. (2002) focused on the interactions between alkynes and methoxy groups in peri-naphthalene systems, including 1-ethynyl-8-methoxynaphthalenes. This research highlights the minimal changes in contact distances between these groups despite variations in electron-attracting powers, suggesting the stability and consistency of these interactions (Bell et al., 2002).
Synthesis and Transformation Processes
Regioselective Lithiation
Betz and Bauer (2002) investigated the regioselective lithiation of 1-methoxynaphthalene, revealing insights into its reactivity and potential for chemical synthesis. This study provides crucial information about the reactivity patterns of methoxynaphthalene derivatives, which can guide further applications in synthesis (Betz & Bauer, 2002).
Antibacterial Activity Synthesis
Göksu and Uğuz (2005) synthesized 5,6-Dimethoxynaphthalene-2-carboxylic acid and found it exhibited antibacterial activity against certain pathogenic bacteria. This discovery suggests the potential of methoxynaphthalene derivatives in developing new antibacterial agents (Göksu & Uğuz, 2005).
Ligand Development and Optical Properties
- Aryl-Substituted Derivatives: Research by Yoshikawa et al. (2004) on 1-aryl-substituted 8-methoxynaphthalenes provided insights into their potential as ligands for metal-catalyzed transformations and their optical behavior. This study is significant for understanding the applications of these compounds in asymmetric induction and catalysis (Yoshikawa et al., 2004).
Sensing and Analysis Techniques
- Enantioselective Sensing: Mei and Wolf (2004) developed a chiral fluorosensor derived from 1,8-diacridylnaphthalene for enantioselective sensing of various chiral carboxylic acids, including methoxynaphthalene derivatives. This innovative approach could be vital for precise and selective analysis in various scientific applications (Mei & Wolf, 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-methoxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGITMRMDHPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534669 | |
Record name | 8-Methoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5991-56-0 | |
Record name | 8-Methoxynaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10534669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxynaphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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